

Standard experimental procedures for reactions involving 4-Methoxy-3-methylbutan-2-one

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Compound of Interest

Compound Name: 4-Methoxy-3-methylbutan-2-one

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Application Notes and Protocols for 4-Methoxy- 3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and reactions of **4-Methoxy-3-methylbutan-2-one**. Given the limited specific literature on this compound, the following protocols are based on established and general methodologies in organic synthesis.

Compound Data Summary

A summary of the physical and spectroscopic properties of **4-Methoxy-3-methylbutan-2-one** is presented below.



Property	Value	Reference
IUPAC Name	4-Methoxy-3-methylbutan-2- one	[PubChem]
CAS Number	14539-67-4	[PubChem]
Molecular Formula	C6H12O2	[PubChem]
Molecular Weight	116.16 g/mol	[PubChem]
Boiling Point	~94 °C	
Solubility	Very slight in water	
Hazard Codes	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[PubChem]

Note: Some physical properties are estimated based on the structure and similar compounds.

Table 2: Predicted Spectroscopic Data



Spectroscopy	Functional Group	Predicted Chemical Shift / Frequency
¹ H NMR	-CH₃ (acetyl)	~2.1 ppm (s, 3H)
-CH(CH₃)-	~2.7-2.9 ppm (m, 1H)	
-CH ₂ (OMe)	~3.4-3.6 ppm (m, 2H)	-
-OCH₃	~3.3 ppm (s, 3H)	_
-CH(CH₃)-	~1.1 ppm (d, 3H)	_
¹³ C NMR	C=O (ketone)	205 - 220 ppm
-CH ₂ (OMe)	65 - 75 ppm	
-OCH₃	55 - 60 ppm	-
-CH(CH₃)-	45 - 55 ppm	
-CH₃ (acetyl)	25 - 35 ppm	-
-CH(CH₃)-	10 - 20 ppm	_
IR	C=O (ketone)	~1715 cm ⁻¹ (strong)
C-O (ether)	1150 - 1085 cm ⁻¹ (strong)	
C-H (sp³)	2950 - 2850 cm ⁻¹ (medium to strong)	

Note: These are predicted values based on typical ranges for the respective functional groups. [1][2][3][4]

Experimental Protocols

The following are proposed experimental protocols for the synthesis and representative reactions of **4-Methoxy-3-methylbutan-2-one**.

A plausible synthetic route to **4-Methoxy-3-methylbutan-2-one** is via the alkoxymercuration-demercuration of 3-methyl-3-buten-2-one. This method introduces a methoxy group across the

Methodological & Application





double bond following Markovnikov's rule, without rearrangement of the carbon skeleton.[5][6] [7][8]

Reaction: Alkoxymercuration-demercuration of 3-methyl-3-buten-2-one.

Protocol:

Alkoxymercuration:

- To a stirred solution of mercuric acetate (Hg(OAc)₂, 1.1 equivalents) in anhydrous methanol (5 mL per mmol of alkene), add 3-methyl-3-buten-2-one (1.0 equivalent) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting alkene.

Demercuration:

- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of sodium borohydride (NaBH₄, 0.5 equivalents) in 3 M aqueous sodium hydroxide (2 mL per mmol of alkene) dropwise, keeping the temperature below 10 °C.
- A black precipitate of elemental mercury will form.
- Stir the mixture for an additional 1-2 hours at room temperature.

Work-up and Purification:

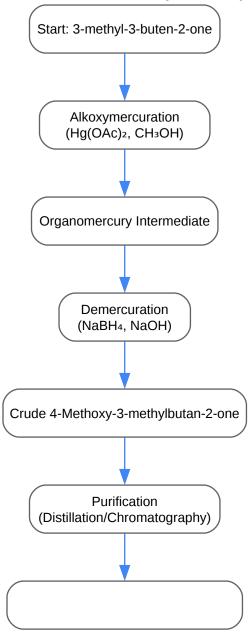
- Decant the supernatant liquid and wash the mercury with diethyl ether (3 x 10 mL).
- Combine the organic layers and the supernatant.
- Wash the combined organic phase with saturated aqueous ammonium chloride solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.



• Purify the crude product by fractional distillation or column chromatography on silica gel to afford **4-Methoxy-3-methylbutan-2-one**.

Diagram 1: Proposed Synthesis Workflow

Proposed Synthesis of 4-Methoxy-3-methylbutan-2-one



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Caption: Workflow for the proposed synthesis of **4-Methoxy-3-methylbutan-2-one**.

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4-Methoxy-3-methylbutan-2-one possesses two key functional groups: a ketone and an ether. This allows for a range of chemical transformations, making it a potentially useful building block in organic synthesis.

2.2.1. Nucleophilic Addition to the Carbonyl Group: Grignard Reaction

The ketone functionality can undergo nucleophilic addition with organometallic reagents such as Grignard reagents to form tertiary alcohols.[9][10][11][12]

Reaction: Reaction with Methylmagnesium Bromide.

Protocol:

Reaction Setup:

- To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of 4-Methoxy-3-methylbutan-2-one (1.0 equivalent) in anhydrous diethyl ether.
- Cool the flask to 0 °C in an ice bath.

• Grignard Addition:

- Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 equivalents) in diethyl ether dropwise via the dropping funnel over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

· Work-up and Purification:

- Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.



• Purify the resulting tertiary alcohol by column chromatography or distillation.

2.2.2. Ether Cleavage: Demethylation

The methoxy group can be cleaved to reveal a hydroxyl group, a common deprotection strategy in multi-step synthesis. Boron tribromide (BBr₃) is an effective reagent for this transformation.[13][14][15][16][17]

Reaction: Demethylation to 4-Hydroxy-3-methylbutan-2-one.

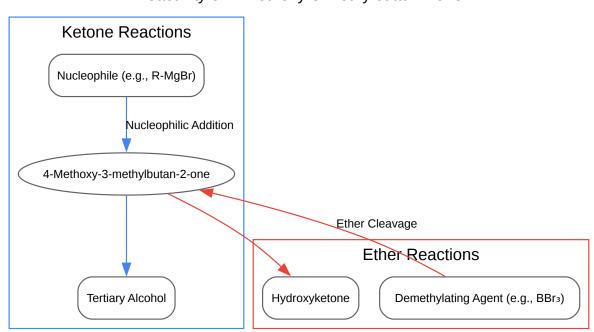
Protocol:

- Reaction Setup:
 - Dissolve 4-Methoxy-3-methylbutan-2-one (1.0 equivalent) in anhydrous dichloromethane
 (DCM) in a flame-dried flask under a nitrogen atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
- Reagent Addition:
 - Add a solution of boron tribromide (BBr₃, 1.1 equivalents) in DCM dropwise to the cooled solution.
 - Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
 - Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
 - Extract the mixture with DCM (3 x 20 mL).
 - Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.



• Purify the resulting 4-hydroxy-3-methylbutan-2-one by column chromatography.

Diagram 2: Key Reactions of 4-Methoxy-3-methylbutan-2-one



Reactivity of 4-Methoxy-3-methylbutan-2-one

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Caption: General reaction pathways for **4-Methoxy-3-methylbutan-2-one**.

Applications in Research and Drug Development

While specific applications for **4-Methoxy-3-methylbutan-2-one** are not widely documented, its structure suggests potential utility as a versatile building block in several areas:

 Organic Synthesis: The presence of both a ketone and a methoxy group allows for sequential or orthogonal chemical modifications. The ketone can be used for carbon-carbon bond formation (e.g., aldol, Wittig, Grignard reactions), while the methoxy group can act as a protecting group for a hydroxyl functionality that can be revealed later in a synthetic sequence.



- Medicinal Chemistry: The methoxy group is a common feature in many pharmaceutical compounds, where it can influence metabolic stability, solubility, and binding affinity to biological targets. 4-Methoxy-3-methylbutan-2-one could serve as a precursor for the synthesis of novel small molecules for screening in drug discovery programs. The introduction of the methyl group at the α-position to the methoxymethyl group provides steric bulk and a chiral center, which can be important for biological activity.
- Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for protein targets. The ketone provides a handle for further elaboration of the fragment into a more potent lead compound.

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